5-Nitro-2-vinylbenzoxazole
Description
5-Nitro-2-vinylbenzoxazole (C₉H₆N₂O₃) is a nitro-substituted benzoxazole derivative featuring a vinyl group at the 2-position and a nitro group at the 5-position of the fused benzoxazole ring. Benzoxazoles are heterocyclic compounds with a benzene ring fused to an oxazole ring, known for their diverse applications in pharmaceuticals, agrochemicals, and materials science . The nitro and vinyl substituents in this compound likely influence its electronic properties, reactivity, and biological activity.
Properties
Molecular Formula |
C9H6N2O3 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
2-ethenyl-5-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C9H6N2O3/c1-2-9-10-7-5-6(11(12)13)3-4-8(7)14-9/h2-5H,1H2 |
InChI Key |
VPWDDXSKWBDCNQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
2-[beta-(5-Nitrofuran-2-yl)vinyl]benzoxazole
- Structure : Features a benzoxazole core with a vinyl group linked to a 5-nitrofuran ring.
- Key Differences: The nitro group is located on the furan moiety rather than directly on the benzoxazole ring, as in 5-nitro-2-vinylbenzoxazole.
- Reactivity : The furan-linked nitro group may confer distinct redox properties compared to the benzoxazole-bound nitro group.
- Applications: Not explicitly reported, but nitrofuran derivatives are often associated with antimicrobial activity.
- Reference :
Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives
- Structure : Benzoxazole substituted with a tetrazole ring via an amine linkage and an ethyl acetate group.
- Key Differences : The tetrazole moiety introduces metabolic stability and hydrogen-bonding capacity, unlike the vinyl group in this compound.
- Synthesis : Requires multi-step reactions involving hydrazine, sodium azide, and ethyl chloroacetate .
- Biological Activity: Tetrazole derivatives are noted for antibacterial, antifungal, and anti-inflammatory properties .
- Reference :
2-Methyl-5-nitrobenzimidazole (CAS 1792-40-1)
2-Hydroxy-5-nitro-N-phenylbenzamide
- Structure : Benzamide derivative with hydroxyl and nitro groups at the 2- and 5-positions, respectively.
- Key Differences : The amide group introduces hydrogen-bonding sites absent in this compound.
- Synthesis : Prepared as a precursor for benzoxazepines, highlighting its role in constructing larger heterocyclic systems .
- Physical Properties : Likely higher solubility in polar solvents due to the hydroxyl and amide groups.
- Reference :
Comparative Data Table
Key Insights from Structural Comparisons
Substituent Position : The placement of the nitro group (e.g., on benzoxazole vs. furan) significantly impacts electronic effects and biological targeting.
Heterocyclic Core : Replacing oxygen (benzoxazole) with nitrogen (benzimidazole) alters basicity and interaction with biological targets.
Synthetic Complexity : Multi-step syntheses (e.g., tetrazole derivatives ) contrast with simpler nitro-substituted analogs, affecting scalability.
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